An In-depth Technical Guide to Cefaclor Impurity E: Structure, Properties, and Analysis
An In-depth Technical Guide to Cefaclor Impurity E: Structure, Properties, and Analysis
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Cephalosporin Drug Development
Cefaclor, a second-generation oral cephalosporin antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy, like that of all pharmaceuticals, is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, storage, or administration, can potentially impact the safety and therapeutic effectiveness of the drug product.[1] Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide and are a critical aspect of drug development and quality control.[2]
This technical guide focuses on a key degradation product of Cefaclor: Cefaclor Impurity E . Also known as the "open-ring" impurity, it is recognized by the European Pharmacopoeia (EP) and is a significant indicator of Cefaclor's stability.[3] This document provides an in-depth exploration of the chemical structure, physicochemical properties, formation pathways, and analytical methodologies for the detection and quantification of Cefaclor Impurity E. Furthermore, it will touch upon the toxicological considerations and regulatory landscape surrounding this impurity, offering a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.
Chemical Structure and Physicochemical Properties of Cefaclor Impurity E
Cefaclor Impurity E is formed through the hydrolysis of the β-lactam ring of Cefaclor, a primary degradation pathway for β-lactam antibiotics.[4] This structural change significantly alters the molecule's properties.
Chemical Name: 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[3]
Synonyms: Cefaclor Open-Ring Impurity[1][3]
Molecular Formula: C₁₄H₁₄ClN₃O₄S[1][5]
Molecular Weight: 355.80 g/mol [1]
Structural Diagram of Cefaclor Impurity E
Caption: Chemical Structure of Cefaclor Impurity E.[6]
Physicochemical Properties
While extensive experimental data for the isolated Cefaclor Impurity E is not widely published, its properties can be inferred from its structure and comparison to the parent drug, Cefaclor.
| Property | Cefaclor (Parent Drug) | Cefaclor Impurity E (Predicted/Inferred) | Reference |
| Molecular Formula | C₁₅H₁₄ClN₃O₄S | C₁₄H₁₄ClN₃O₄S | [1] |
| Molecular Weight | 367.81 g/mol | 355.80 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | Likely a solid | |
| Solubility | Slightly soluble in water | Expected to have increased aqueous solubility due to the presence of a carboxylic acid and an amine group. | |
| pKa | ~2.5 (carboxylic acid), ~7.0 (amine) | Expected to have two acidic pKa values (two carboxylic acids) and one basic pKa (amine). | |
| UV λmax | ~265 nm in acidic solution | Expected to have a similar or slightly shifted UV λmax due to the conservation of the main chromophores. |
Formation and Degradation Pathways
The primary mechanism for the formation of Cefaclor Impurity E is the hydrolysis of the four-membered β-lactam ring in the Cefaclor molecule. This reaction is susceptible to catalysis by acid, base, and enzymes (β-lactamases).[4] The strained β-lactam ring is the pharmacologically active component of cephalosporins, and its cleavage renders the antibiotic inactive.
The hydrolysis involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule. This leads to the opening of the ring and the formation of a dicarboxylic acid derivative, which is Cefaclor Impurity E.
Caption: Formation of Cefaclor Impurity E via hydrolysis.
Analytical Methodologies for Detection and Quantification
The control of Cefaclor Impurity E levels in pharmaceutical products necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its high resolution, sensitivity, and specificity.[7]
Key Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for the separation and quantification of Cefaclor and its related substances, including Impurity E.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the definitive identification and structural elucidation of impurities, providing molecular weight and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of isolated impurities.
Experimental Protocol: HPLC Method for Cefaclor and Related Substances
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of Cefaclor and its related compounds.
1. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.05 M phosphate buffer, pH 4.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 2.25% B
-
5-20 min: 2.25% to 45% B (linear gradient)
-
20-25 min: 45% B
-
25-30 min: 45% to 2.25% B (linear gradient)
-
30-35 min: 2.25% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
2. Preparation of Solutions:
-
Standard Solution: Prepare a solution of Cefaclor Reference Standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the Cefaclor drug substance or product in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.
-
Impurity E Standard Solution (if available): Prepare a stock solution of Cefaclor Impurity E Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to appropriate concentrations for linearity and quantification.
3. System Suitability:
-
Inject the standard solution multiple times (n≥5).
-
The relative standard deviation (RSD) of the peak area for the Cefaclor peak should be not more than 2.0%.
-
The tailing factor for the Cefaclor peak should be not more than 1.5.
-
The resolution between Cefaclor and any adjacent peaks should be not less than 1.5.
4. Data Analysis and Quantification:
-
Identify the peak corresponding to Cefaclor Impurity E based on its retention time relative to the Cefaclor peak.
-
Calculate the percentage of Impurity E in the sample using the following formula (assuming response factors are similar or a correction factor is applied):
% Impurity E = (Area of Impurity E Peak / Total Area of All Peaks) x 100
Alternatively, if an Impurity E standard is used:
% Impurity E = (Area of Impurity E in Sample / Area of Impurity E in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Caption: Analytical workflow for the quantification of Cefaclor Impurity E.
Toxicological and Regulatory Perspectives
The presence of degradation products in pharmaceuticals is a safety concern. While specific toxicological data for Cefaclor Impurity E is not extensively published in publicly available literature, the general principle is that any significant impurity must be evaluated for its potential biological activity and toxicity. The opening of the β-lactam ring, which is the primary structural feature of Impurity E, is known to inactivate the antibacterial properties of cephalosporins. However, the potential for other pharmacological or toxicological effects cannot be dismissed without proper investigation.
Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products.[8]
Regulatory Limits for Related Compounds in Cefaclor:
-
USP: The USP monograph for Cefaclor Capsules specifies that for related compounds, not more than 0.5% of any individual impurity is found, and the sum of all impurities is not more than 2.0%.
-
European Pharmacopoeia (EP): Cefaclor Impurity E is a specified impurity in the EP. The general monograph for substances for pharmaceutical use (2034) provides thresholds for reporting, identification, and qualification of impurities, which are dependent on the maximum daily dose of the drug.[9] For a drug like Cefaclor, the identification threshold for an individual impurity is typically around 0.10% to 0.15%.
It is the responsibility of the pharmaceutical manufacturer to ensure that the levels of Cefaclor Impurity E and other impurities are maintained below these regulatory limits throughout the shelf life of the product.
Conclusion
Cefaclor Impurity E is a critical quality attribute for Cefaclor drug substance and products. As the primary degradation product formed through hydrolysis of the β-lactam ring, its presence is a direct measure of the product's stability. A thorough understanding of its chemical structure, properties, and formation pathways is essential for developing effective control strategies. The use of validated analytical methods, such as the HPLC protocol detailed in this guide, is paramount for ensuring that the levels of this impurity are consistently below the stringent limits set by regulatory authorities. By maintaining control over Cefaclor Impurity E, pharmaceutical manufacturers can ensure the continued safety, quality, and efficacy of this important antibiotic.
References
-
Pharmaffiliates. (n.d.). Cefaclor monohydrate and its Impurities. Retrieved from [Link]
-
PI & PI Biotech Inc. (n.d.). Cefaclor Impurity E (EP). Retrieved from [Link]
-
SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]
- Indiveri, M. C., & Indiveri, M. C. (1993). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical and biomedical analysis, 11(10), 861–867.
- Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1645–1649.
-
Cleanchem. (n.d.). Cefaclor EP Impurity E | CAS No: 188915-50-6. Retrieved from [Link]
-
PubChem. (n.d.). 2-((R)-2-Amino-2-phenylacetamido)-2-((R)-5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(((2R)-2-AMINO-2-PHENYLACETYL)AMINO)-2-(5-CHLORO-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YL)ACETIC ACID. Retrieved from [Link]
- Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Chemical Society of Pakistan, 35(2), 345-351.
-
Molsyns. (n.d.). Cefaclor EP Impurity E. Retrieved from [Link]
-
EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]
-
EDQM, Council of Europe. (2023, July 17). Implementation of the European Pharmacopoeia Supplement 11.3 – Notification for CEP holders. Retrieved from [Link]
-
European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "Substances for pharmaceutical use" and general chapter "Control of impurities in substances for pharmaceutical use". Retrieved from [Link]
-
Council of Europe. (n.d.). EUROPEAN PHARMACOPOEIA 11.3. Retrieved from [Link]
- Indiveri, M. C., & Indiveri, M. C. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(7), 804–813.
- Kusu, F., Ohtani, H., & Kusu, F. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. Journal of Pharmaceutical Sciences, 114(11), 104063.
- de Oliveira Melo, S. R., Homem-de-Mello, M., Silveira, D., & de Oliveira, A. C. (2025). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Journal of Pharmaceutical Sciences, 114(8), 103988.
- Kim, H. Y., Kim, J. H., & Kim, J. Y. (2010). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Cefaclor EP Impurity E | 188915-50-6 [chemicea.com]
- 4. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefaclor Impurity E (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. (R)-2-((R)-2-Amino-2-phenylacetamido)-2-((R)-5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid | C14H14ClN3O4S | CID 166451406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edqm.eu [edqm.eu]
- 9. ema.europa.eu [ema.europa.eu]


